molecular formula C14H14ClNO B3289673 (4-Chlorophenyl)(3-methoxyphenyl)methanamine CAS No. 860183-08-0

(4-Chlorophenyl)(3-methoxyphenyl)methanamine

Cat. No.: B3289673
CAS No.: 860183-08-0
M. Wt: 247.72 g/mol
InChI Key: CAFMTLFNRNRJMR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-methoxyphenyl)methanamine: is an organic compound with the molecular formula C14H14ClNO It is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a methanamine backbone

Mechanism of Action

Target of Action

Similar compounds such as 4-methoxyphenethylamine have been reported to inhibit monoamine oxidase , an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine . The bioavailability of (4-Chlorophenyl)(3-methoxyphenyl)methanamine would depend on factors such as its absorption rate, the extent of its metabolism, and its rate of excretion.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other substances that could interact with the compound. For example, the compound’s storage temperature is reported to be 4 degrees Celsius , suggesting that it may be sensitive to heat

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(3-methoxyphenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 3-methoxyaniline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)(3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry: In chemistry, (4-Chlorophenyl)(3-methoxyphenyl)methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases .

Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers, dyes, and other industrial products .

Comparison with Similar Compounds

  • (3-Chlorophenyl)(4-methoxyphenyl)methanamine
  • (4-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine
  • (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Comparison: Compared to these similar compounds, (4-Chlorophenyl)(3-methoxyphenyl)methanamine exhibits unique properties due to the specific positioning of the chlorophenyl and methoxyphenyl groups.

Properties

IUPAC Name

(4-chlorophenyl)-(3-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFMTLFNRNRJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860183-08-0
Record name (4-chlorophenyl)(3-methoxyphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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